1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
Brand Name: Vulcanchem
CAS No.: 494773-06-7
VCID: VC8121422
InChI: InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2
SMILES: C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br
Molecular Formula: C12H14BrF2N
Molecular Weight: 290.15 g/mol

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

CAS No.: 494773-06-7

Cat. No.: VC8121422

Molecular Formula: C12H14BrF2N

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine - 494773-06-7

Specification

CAS No. 494773-06-7
Molecular Formula C12H14BrF2N
Molecular Weight 290.15 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]-4,4-difluoropiperidine
Standard InChI InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2
Standard InChI Key GTHJASPBYPCTML-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br
Canonical SMILES C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecule consists of a 4,4-difluoropiperidine ring substituted at the nitrogen atom with a 4-bromobenzyl group. The fluorine atoms at the 4-position of the piperidine ring introduce steric and electronic effects, while the bromine on the aromatic ring offers a site for further functionalization (e.g., cross-coupling reactions) .

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₁₄BrF₂N

  • Theoretical Molecular Weight: Calculated as 290.15 g/mol (based on atomic masses: C=12.01, H=1.008, Br=79.90, F=19.00, N=14.01).

  • Reported Molecular Weight: A discrepancy exists in the literature, with one source citing 247.71 g/mol , likely due to an error in the original data. The calculated value (290.15 g/mol) aligns with structural analogs .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number494773-06-7
Molecular FormulaC₁₂H₁₄BrF₂N
Theoretical Molecular Weight290.15 g/mol-
Purity95%
Hazard StatementsH315, H319, H335 (Skin/Eye/Irritation)

Synthesis and Reaction Pathways

StepReagents/ConditionsPurpose
14-Bromobenzyl bromide, K₂CO₃, CH₃CN, refluxAlkylation of piperidine nitrogen
2Purification via column chromatographyIsolate product

Challenges

  • Steric Hindrance: The difluoropiperidine ring may slow reaction rates due to reduced nucleophilicity at the nitrogen .

  • Byproduct Formation: Competing reactions at the bromine site require careful temperature control .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Likely soluble in organic solvents (e.g., dichloromethane, acetonitrile) based on analogs .

  • Stability: Stable at room temperature but sensitive to prolonged exposure to light or moisture .

Spectroscopic Data

  • ¹⁹F NMR: Expected signals near δ -170 ppm (CF₂ group) .

  • ¹H NMR: Aromatic protons (δ 7.3–7.6 ppm), benzylic CH₂ (δ 3.5–4.0 ppm), and piperidine protons (δ 1.5–2.5 ppm) .

Applications in Research

Medicinal Chemistry

  • Drug Intermediate: The difluoropiperidine moiety is prevalent in bioactive molecules, such as dopamine D4 receptor antagonists .

  • Structure-Activity Relationship (SAR) Studies: Fluorine atoms enhance metabolic stability and membrane permeability .

Material Science

  • Ligand Design: The bromine atom facilitates Suzuki-Miyaura couplings to generate diverse derivatives .

ParameterRecommendation
StorageRoom temperature, dry area
HandlingAvoid inhalation/contact
First AidFlush eyes/skin with water

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